2-Propyldodecan-1-OL
Description
2-Propyldodecan-1-OL is a branched primary alcohol with a 12-carbon dodecyl chain and a propyl substituent at the second carbon. The compound’s branching may influence its physical characteristics, solubility, and safety profile compared to linear isomers or unsaturated alcohols. Below, we compare 2-Propyldodecan-1-OL with three structurally or functionally related alcohols: Dodecan-1-ol, 2-Octyldodecan-1-ol, and 3,7-Dimethyl-2,6-octadien-1-ol, using data from authoritative sources.
Properties
IUPAC Name |
2-propyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-13-15(14-16)12-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVTZSBXJSGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560286 | |
| Record name | 2-Propyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-11-3 | |
| Record name | 2-Propyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyldodecan-1-OL can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 2-Propyldodecan-1-OL is often produced through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil or palm oil. The hydrogenation process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to convert the fatty acids or esters into the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
2-Propyldodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-Propyldodecanal (aldehyde) or 2-Propyldodecanoic acid (carboxylic acid).
Reduction: 2-Propyldodecane (alkane).
Substitution: 2-Propyldodecyl chloride or bromide (halides).
Scientific Research Applications
2-Propyldodecan-1-OL has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Propyldodecan-1-OL involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering the membrane’s fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dodecan-1-ol (Linear C₁₂ Alcohol)
- Structure : Straight-chain 12-carbon primary alcohol.
- Physical Properties :
- Hazard Classification :
- Applications : Used in surfactants, lubricants, and cosmetic formulations.
Key Differences from 2-Propyldodecan-1-OL :
The linear structure of Dodecan-1-ol likely results in higher melting points and stronger intermolecular forces compared to branched analogs like 2-Propyldodecan-1-OL. Its higher hazard classification suggests greater irritancy than branched alcohols.
2-Octyldodecan-1-ol (Branched C₂₀ Alcohol)
- Structure : Branched 20-carbon alcohol with an octyl group at the second carbon.
- Hazard Classification: No CLP hazard statements or signal words . Not classified as PBT/vPvB (persistent, bioaccumulative, toxic) .
- Applications: Used in cosmetics and personal care products due to its non-irritating properties.
Key Differences from 2-Propyldodecan-1-OL :
The longer carbon chain and bulkier branching in 2-Octyldodecan-1-ol may enhance lipid solubility and reduce skin penetration compared to 2-Propyldodecan-1-OL. Its lack of hazard classification highlights the safety advantage of branched structures in formulations.
3,7-Dimethyl-2,6-octadien-1-ol (Unsaturated C₁₀ Alcohol)
- Structure : Unsaturated 10-carbon alcohol with conjugated double bonds (terpene alcohol).
- Hazard Classification :
- Applications : Common in fragrances and flavorings due to its aromatic properties.
Key Differences from 2-Propyldodecan-1-OL :
The unsaturated structure increases reactivity and volatility, making it more prone to oxidation. Its irritant properties contrast with the milder safety profiles of saturated branched alcohols like 2-Propyldodecan-1-OL.
Data Table: Comparative Properties of Similar Alcohols
Research Findings and Implications
Branching Reduces Hazard Potential: 2-Octyldodecan-1-OL’s lack of CLP hazards vs. Dodecan-1-OL’s irritancy suggests branching mitigates skin and respiratory risks.
Chain Length and Solubility :
- Longer chains (e.g., C₂₀ in 2-Octyldodecan-1-OL) enhance lipid compatibility, favoring use in emollients .
Unsaturation Increases Reactivity :
- 3,7-Dimethyl-2,6-octadien-1-OL’s irritant profile underscores the trade-off between aromatic utility and safety.
Biological Activity
2-Propyldodecan-1-OL, a long-chain alcohol, has drawn attention in various fields due to its potential biological activities. This compound belongs to the class of fatty alcohols and is characterized by its hydrophobic nature. Its applications span from cosmetic formulations to potential therapeutic uses, particularly in antimicrobial and antioxidant activities. This article reviews the biological activities of 2-Propyldodecan-1-OL, supported by research findings and case studies.
Chemical Structure
The chemical structure of 2-Propyldodecan-1-OL can be represented as follows:
This structure indicates a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility properties and biological interactions.
Antimicrobial Activity
Research has indicated that long-chain alcohols like 2-Propyldodecan-1-OL exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes due to their amphiphilic nature. A study demonstrated that fatty alcohols can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Listeria monocytogenes | 10 |
These results suggest that 2-Propyldodecan-1-OL could be a candidate for developing antimicrobial agents, particularly in food preservation and clinical settings.
Antioxidant Activity
The antioxidant capacity of 2-Propyldodecan-1-OL has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, thus preventing oxidative stress-related damage.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 50 |
The IC50 values indicate that 2-Propyldodecan-1-OL possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
Case Study 1: Antimicrobial Efficacy
A case study investigated the efficacy of 2-Propyldodecan-1-OL against common pathogens in clinical isolates. The study utilized disk diffusion methods to determine the compound's effectiveness. Results showed significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential use in topical formulations for skin infections.
Case Study 2: Antioxidant Properties in Cosmetic Applications
Another case study explored the incorporation of 2-Propyldodecan-1-OL in cosmetic formulations aimed at reducing skin oxidative stress. The study found that formulations containing this compound exhibited enhanced stability and reduced signs of aging in human skin fibroblast cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
